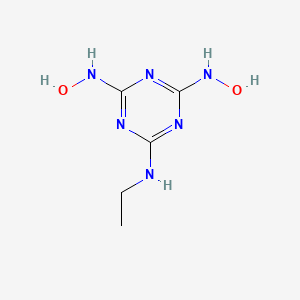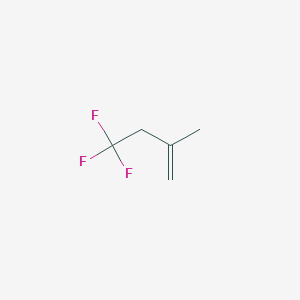
Diaminophosphanylphosphonamidous acid;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminophosphanylphosphonamidous acid;chloride is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of both phosphanyl and phosphonamidous functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diaminophosphanylphosphonamidous acid;chloride typically involves the reaction of phosphonamidous acid derivatives with chlorinating agents. Common chlorinating agents used in this process include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃). The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Diaminophosphanylphosphonamidous acid;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonamidous acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Diaminophosphanylphosphonamidous acid;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diaminophosphanylphosphonamidous acid;chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The phosphanyl and phosphonamidous groups can participate in coordination chemistry, forming complexes with metal ions and other substrates. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phosphonamidous acid derivatives: Compounds with similar functional groups but different substituents.
Phosphanyl compounds: Molecules containing the phosphanyl group but lacking the phosphonamidous functionality.
Uniqueness
Diaminophosphanylphosphonamidous acid;chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications where both nucleophilic and electrophilic properties are required.
Properties
| 159100-39-7 | |
Molecular Formula |
ClH7N3OP2- |
Molecular Weight |
162.47 g/mol |
IUPAC Name |
diaminophosphanylphosphonamidous acid;chloride |
InChI |
InChI=1S/ClH.H7N3OP2/c;1-5(2)6(3)4/h1H;4H,1-3H2/p-1 |
InChI Key |
FNKXDRCOIQGQGD-UHFFFAOYSA-M |
Canonical SMILES |
NP(N)P(N)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)



![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)

